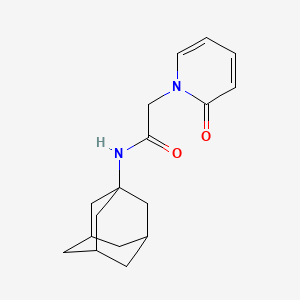
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide is a synthetic organic compound that features a unique combination of adamantane and dihydropyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Dihydropyridine: The functionalized adamantane is then coupled with a dihydropyridine derivative under suitable conditions, often involving a base and a coupling reagent.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide involves interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(adamantan-1-yl)-2-(2-oxo-1,2-dihydropyridin-1-yl)acetamide: shares similarities with other adamantane and dihydropyridine derivatives.
Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Uniqueness
- The combination of adamantane and dihydropyridine moieties in a single molecule is unique and provides distinct physicochemical properties.
- This compound’s structure allows for diverse chemical modifications, making it a versatile building block for various applications.
Propiedades
Fórmula molecular |
C17H22N2O2 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-(2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c20-15(11-19-4-2-1-3-16(19)21)18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14H,5-11H2,(H,18,20) |
Clave InChI |
JQBHTEPPRIHLTK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=CC=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















